molecular formula C18H24O3 B12413955 (8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol

(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol

Cat. No.: B12413955
M. Wt: 293.4 g/mol
InChI Key: QOZFCKXEVSGWGS-FCHNIFCASA-N
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Description

(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol is a complex organic compound characterized by its unique structure and deuterium labeling. This compound is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon, and is notable for its multiple hydroxyl groups and deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol typically involves multiple steps, including the introduction of deuterium atoms and the formation of hydroxyl groups. The process often starts with a precursor molecule, which undergoes deuteration using deuterium gas or deuterated reagents under specific conditions. Subsequent steps involve hydroxylation reactions using oxidizing agents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration and hydroxylation processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Bromine, chlorine.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol has diverse applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes such as signal transduction and gene expression. The deuterium atoms can alter the compound’s metabolic stability and reactivity, providing insights into isotope effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene: The parent compound, lacking deuterium and hydroxyl groups.

    Hydroxylated Derivatives: Compounds with similar hydroxylation patterns but without deuterium labeling.

    Deuterated Analogs: Other deuterium-labeled compounds with different structural features.

Uniqueness

(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol is unique due to its specific combination of deuterium atoms and hydroxyl groups, which confer distinct chemical and biological properties. The presence of deuterium enhances its stability and provides valuable information on isotope effects, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C18H24O3

Molecular Weight

293.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol

InChI

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1/i4D,6D,7D2,16D

InChI Key

QOZFCKXEVSGWGS-FCHNIFCASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC([C@]4([2H])O)([2H])[2H])C)O)O)[2H]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O

Origin of Product

United States

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